1-(3-Chlorophenyl)piperazine-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

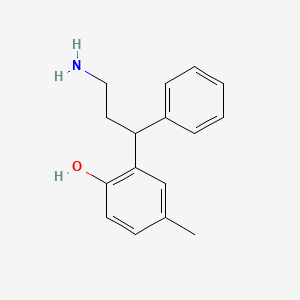

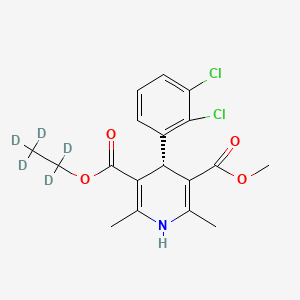

1-(3-Chlorophenyl)piperazine-d8, also known as mCPP, is a phenyl piperazine derivative . It is used in combination with Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP) as an alternative to LSD and MDMA . mCPP is also the primary, active metabolite in urine of the antidepressants trazodone and nefazodone .

Synthesis Analysis

The synthesis of arylpiperideines and arylpiperidines as analogs of 1-(3-chlorophenyl)piperazine has been reported . The starting aryllithium derivatives were treated with 1-methyl-piperdin-4-one to provide the corresponding hydroxy derivatives .Molecular Structure Analysis

The empirical formula of 1-(3-Chlorophenyl)piperazine-d8 is C10D8H6Cl2N2 . The molecular weight is 241.19 .Chemical Reactions Analysis

1-(3-Chlorophenyl)piperazine has been used in the determination of designer piperazines in urine specimens using GC-MS and LC-ESI-MS . It has also been used to investigate the in vitro efficacy of newly synthesized compounds such as fluoroquinolones (norfloxacine and lomefloxacine) against Philasterides dicentrarchi .Applications De Recherche Scientifique

Synthesis and Chemical Analysis

- The synthesis of 1-(3-chlorophenyl)piperazine from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride has been achieved with an overall yield of 45.7% (Mai, 2005).

- 1-(3-Chlorophenyl)piperazine is a key component in the synthesis of deuterium-labeled hydroxyzine and aripiprazole, which are important for pharmacokinetic studies (Vohra et al., 2015).

- Spectroscopic studies of 1-(4-Chlorophenyl) piperazine, a compound structurally similar to 1-(3-Chlorophenyl)piperazine, have been conducted using techniques like NMR, FTIR, and Raman, providing insights into the structural and electronic properties of such molecules (Dikmen, 2019).

Pharmacological Research

- 1-(3-Chlorophenyl)piperazine derivatives have shown potential in antitumor activity, particularly against breast cancer cells, indicating their significance in medicinal chemistry (Yurttaş et al., 2014).

- Piperazine derivatives, including 1-(3-Chlorophenyl)piperazine, have been synthesized and evaluated for their anticancer and antituberculosis properties, showing significant activity in some cases (Mallikarjuna et al., 2014).

Forensic and Toxicological Studies

- 1-(3-Chlorophenyl)piperazine has been detected and quantified in forensic samples, demonstrating its relevance in forensic science and toxicology (Silva et al., 2021).

- An experimental method to detect new piperazine-type drugs, including 1-(3-Chlorophenyl)piperazine, has been developed for use in urine and blood samples, aiding in the detection of these substances in biological samples (Chang et al., 2017).

Analytical Chemistry

- An electrochemical method for the detection of 1-(3-Chlorophenyl)piperazine in seized samples has been proposed, offering a fast, simple, and portable approach for preliminary forensic analysis (Rocha et al., 2021).

- The development of a reliable and selective voltammetric method for the determination of 1-(3-Chlorophenyl)piperazine using a boron-doped diamond electrode has been reported, providing a new approach for detecting this compound in drug samples (El-Naby, 2019).

Safety And Hazards

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2/i4D2,5D2,6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFVKMTVMIZMIK-DUSUNJSHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC(=CC=C2)Cl)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)piperazine-d8 | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)

![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)

![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)